4-[(2,5-Difluorobenzoyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Difluorobenzoyl)amino]butanoic acid typically involves the reaction of 2,5-difluorobenzoyl chloride with butanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Difluorobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,5-Difluorobenzoyl)amino]butanoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,5-Difluorobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2,5-Difluorobenzoyl)amino]butanoic acid is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can influence its chemical reactivity and biological activity . This positional difference can result in varying degrees of enzyme inhibition and interaction with molecular targets .
Properties
CAS No. |
926224-31-9 |
---|---|
Molecular Formula |
C11H11F2NO3 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-[(2,5-difluorobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c12-7-3-4-9(13)8(6-7)11(17)14-5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,14,17)(H,15,16) |
InChI Key |
RFNHWZJUTVIRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.